molecular formula C21H24N4O6 B13550404 tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)azetidine-1-carboxylate

tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)azetidine-1-carboxylate

Cat. No.: B13550404
M. Wt: 428.4 g/mol
InChI Key: FJPZLGVJRUZHKR-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)azetidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, a piperidinyl group, and an isoindolinyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)azetidine-1-carboxylate involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamine with tert-butyl 3-azetidinecarboxylate under specific conditions. The reaction typically requires the use of solvents like N-methylpyrrolidone and heating to around 65°C for a couple of hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases like triethylamine and solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, the compound can be used to study protein-ligand interactions and enzyme inhibition. Its structure allows it to bind to specific biological targets, making it useful in biochemical assays.

Medicine

In medicine, tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)azetidine-1-carboxylate has potential applications in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)azetidine-1-carboxylate apart is its unique combination of functional groups. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H24N4O6

Molecular Weight

428.4 g/mol

IUPAC Name

tert-butyl 3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]azetidine-1-carboxylate

InChI

InChI=1S/C21H24N4O6/c1-21(2,3)31-20(30)24-9-11(10-24)22-13-6-4-5-12-16(13)19(29)25(18(12)28)14-7-8-15(26)23-17(14)27/h4-6,11,14,22H,7-10H2,1-3H3,(H,23,26,27)

InChI Key

FJPZLGVJRUZHKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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